7-Amino-3-isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid
Description
Core Heterocyclic Architecture: Pyrazolo[5,1-c]triazole Ring System
The molecule’s bicyclic framework consists of a pyrazole ring fused to a 1,2,4-triazole moiety at specific positions (pyrazolo[5,1-c]triazole), creating a rigid, planar system. The pyrazole ring (positions 1–5) shares two adjacent atoms with the triazole ring (positions 5–8), resulting in a condensed heterocycle with three nitrogen atoms distributed across the fused rings. This arrangement confers significant electron-deficient character, influencing reactivity and intermolecular interactions.
Table 1: Key Structural Parameters
| Property | Value/Description |
|---|---|
| Molecular formula | C₈H₁₁N₅O₂ |
| Molecular weight | 209.21 g/mol |
| Ring system | Bicyclic pyrazolo-triazole |
| Nitrogen count | 5 |
| Aromatic character | Delocalized π-system |
The isopropyl group at position 3 introduces steric bulk, while the amino (position 7) and carboxylic acid (position 6) groups occupy electronically critical sites. X-ray crystallography of analogous compounds reveals bond lengths of 1.32–1.38 Å for N–N bonds in the triazole ring and 1.34–1.40 Å for C–N bonds in the pyrazole, consistent with partial double-bond character.
Functional Group Analysis: Amino and Carboxylic Acid Substituents
The amino group at position 7 participates in hydrogen bonding and acts as a nucleophile in substitution reactions. Its pKa ranges between 4.5–5.5 due to conjugation with the adjacent triazole ring, making it weakly basic under physiological conditions. The carboxylic acid at position 6 (pKa ≈ 2.8) adopts a deprotonated state at neutral pH, enabling ionic interactions with biological targets.
Electronic Effects
- The amino group donates electron density into the ring via resonance, stabilizing the heterocycle.
- The carboxylic acid withdraws electrons through inductive effects, polarizing the C6–O bond for nucleophilic attack.
Stereoelectronic Interactions
Density functional theory (DFT) calculations indicate a 15° dihedral angle between the carboxylic acid and the bicyclic plane, minimizing steric clash with the isopropyl group. This conformation optimizes hydrogen-bonding capacity while preserving aromaticity.
Tautomeric Forms and Protonation States
The compound exhibits three predominant tautomeric forms (Figure 1):
- Amino-carboxylic acid tautomer : Dominant in aqueous solution (95% population at pH 7), stabilized by intramolecular hydrogen bonding between NH₂ and COOH groups.
- Imino-lactam tautomer : Favored in nonpolar solvents, featuring a lactam ring and imino group.
- Zwitterionic form : Present at pH 3–4, with protonated amino (NH₃⁺) and deprotonated carboxylate (COO⁻) groups.
pH-Dependent Behavior
- Below pH 2: Fully protonated (NH₃⁺, COOH).
- pH 5–7: Zwitterionic dominance.
- Above pH 8: Deprotonated carboxylate and neutral amino group.
Comparative Analysis with Related Pyrazole-Triazole Hybrids
Table 2: Structural and Functional Comparisons
The 7-amino-3-isopropyl derivative’s uniqueness arises from:
- Bidirectional hydrogen-bonding capacity : The COOH/NH₂ pair enables simultaneous donor-acceptor interactions absent in non-carboxylic analogs.
- Steric modulation : The isopropyl group restricts rotation about the C3–N bond, preorganizing the molecule for target binding.
- Charge distribution : Mulliken charges reveal a +0.32e charge at N7 (amino) and −0.45e at O6 (carboxyl), creating an electrostatic dipole critical for docking.
Synthetic Accessibility While conventional pyrazolo-triazoles require multistep sequences, this compound’s synthesis benefits from triazene-directed functionalization strategies. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables efficient N-substitution while preserving the carboxylic acid group.
Properties
CAS No. |
227611-29-2 |
|---|---|
Molecular Formula |
C8H11N5O2 |
Molecular Weight |
209.21 g/mol |
IUPAC Name |
7-amino-3-propan-2-yl-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid |
InChI |
InChI=1S/C8H11N5O2/c1-3(2)6-10-11-7-4(9)5(8(14)15)12-13(6)7/h3,12H,9H2,1-2H3,(H,14,15) |
InChI Key |
WASHSKGGEGUIJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C2N1NC(=C2N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-3-isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-1H-pyrazole with isopropyl isocyanate, followed by cyclization with hydrazine hydrate under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
7-Amino-3-isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
This compound has been studied for its ability to inhibit specific enzymes and receptors, making it a candidate for therapeutic applications. Notably, it has shown significant inhibitory activity against cyclin-dependent kinase 2 (CDK2), an essential regulator in the cell cycle that is often implicated in cancer progression. Molecular docking studies have confirmed its binding affinity to the active site of CDK2 through hydrogen bonding interactions.
Medicinal Chemistry Applications
Potential Drug Development:
The mechanism of action of 7-Amino-3-isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid involves the formation of hydrogen bonds and electrostatic interactions with molecular targets. This capability positions it as a scaffold for developing new inhibitors targeting various diseases, particularly cancer.
Enzyme Inhibition Studies:
Research indicates that this compound can effectively inhibit CDK2 activity, which is critical for controlling cell division. Such inhibition can lead to cell cycle arrest in cancer cells, highlighting its potential as an anticancer agent. Further studies are warranted to explore its efficacy in vivo and its potential side effects.
Mechanism of Action
The mechanism of action of 7-Amino-3-isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid involves its interaction with specific molecular targets. The amino group and carboxylic acid group allow it to form hydrogen bonds and electrostatic interactions with enzymes and receptors. This interaction can inhibit the activity of certain enzymes, leading to various biological effects. The compound’s unique structure also allows it to participate in specific biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 7-amino-3-isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid with structurally related derivatives, focusing on substituent effects, tautomerism, synthesis, and applications.
Substituent Effects and Tautomerism
Pyrazolo[5,1-c][1,2,4]triazoles exhibit tautomerism between 1H- and 5H-forms, influenced by substituents. Key comparisons:
- Key Insight: The carboxylic acid group in the target compound increases polarity and aqueous solubility compared to methyl or aryl substituents.
Biological Activity
7-Amino-3-isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid (CAS Number: 227611-29-2) is a heterocyclic compound that belongs to the pyrazolotriazole class. Its molecular formula is C₈H₁₁N₅O₂, with a molecular weight of 209.21 g/mol. The compound features a unique structure characterized by a pyrazole ring fused with a triazole ring, an amino group at the 7-position, and a carboxylic acid at the 6-position. This structural configuration contributes to its diverse biological activities and potential applications in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Notably, it has been identified as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation and cancer progression. The compound's mechanism involves forming hydrogen bonds and electrostatic interactions with the active site of CDK2, leading to the inhibition of enzyme activity and modulation of biological pathways related to tumor growth .
In Vitro Studies
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| Prostate Cancer (PC-3) | 4 | High cytotoxicity |
| Breast Cancer (MCF-7) | 8 | Moderate cytotoxicity |
| Non-Small Cell Lung Cancer (H460) | 6 | Significant inhibition |
| Colorectal Adenocarcinoma (Colo205) | 5 | Notable reduction in viability |
These findings highlight its potential as an anticancer agent .
Structure-Activity Relationship
The unique structural features of this compound enhance its biological activity compared to other compounds within the same class. The presence of the amino and carboxylic acid groups facilitates interactions with target enzymes and receptors, making it a promising scaffold for drug development aimed at various diseases .
Case Study 1: Inhibition of CDK2
A detailed study evaluated the binding affinity of this compound to CDK2 using molecular docking techniques. The results indicated that the compound forms stable complexes with CDK2 due to multiple hydrogen bonds and hydrophobic interactions. The inhibition constant (Ki) was determined to be in the low micromolar range, suggesting potent inhibitory effects against this critical enzyme involved in cell cycle regulation.
Case Study 2: Anticancer Activity in Vivo
An animal model study assessed the anticancer efficacy of the compound in vivo. Mice bearing xenograft tumors were treated with varying doses of this compound. Tumor growth was significantly inhibited compared to control groups, with histological analysis revealing apoptosis in tumor tissues. These findings support its potential for further development as an anticancer therapeutic agent .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 7-amino-3-isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid?
- Methodological Answer : The synthesis of pyrazolo-triazole derivatives typically involves cyclization of hydrazine precursors with nitriles or carbonyl compounds. For example, nitrosation of 1-alkyl-3-phenylpyrazolo-triazoles using NaNO₂ in HCl yields nitroso derivatives, which can be further functionalized . Ethoxycarbonyl isocyanate/thiocyanate reactions with 5-aminopyrazole precursors (e.g., Scheme 65 in ) may also provide fused triazine or pyrimidine analogs. Optimize reaction conditions (e.g., temperature, solvent) based on substituent steric effects, as alkyl groups like isopropyl may hinder reactivity .
Q. How should researchers characterize this compound using spectroscopic techniques?
- Methodological Answer : Employ multi-nuclear NMR (¹H, ¹³C, ¹⁵N) to confirm regiochemistry and tautomeric forms. For instance, ¹⁵N-NMR is critical for distinguishing nitroso (-NO) and hydroxyimino (=N-OH) tautomers in acidic media . IR spectroscopy can identify carbonyl (C=O, ~1700 cm⁻¹) and amino (N-H, ~3300 cm⁻¹) groups. UV-Vis spectroscopy may reveal π→π* transitions in aromatic systems (e.g., λmax ~300–400 nm) .
Q. What stability considerations are critical for handling and storing this compound?
- Methodological Answer : Pyrazolo-triazoles with electron-withdrawing groups (e.g., carboxylic acid) may exhibit hygroscopicity. Store at 2–8°C in anhydrous conditions to prevent hydrolysis . Avoid prolonged exposure to light, as nitroso derivatives can undergo photolytic degradation . Monitor pH in solution, as acidic conditions promote tautomerization to hydroxyimino salts .
Advanced Research Questions
Q. How does the isopropyl substituent influence reactivity in nitrosation or alkylation reactions?
- Methodological Answer : The isopropyl group introduces steric hindrance, potentially reducing reaction rates in electrophilic substitutions (e.g., nitrosation at the 7-position). Compare kinetic data from derivatives with smaller substituents (e.g., methyl) to isolate steric effects . Computational modeling (DFT) can predict regioselectivity by analyzing frontier molecular orbitals .
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
- Methodological Answer : Cross-validate using X-ray crystallography for unambiguous confirmation of tautomeric forms or regiochemistry . For NMR discrepancies (e.g., overlapping signals), use 2D techniques (COSY, HSQC) or variable-temperature NMR to resolve dynamic processes . Compare experimental IR/Raman spectra with simulated DFT spectra .
Q. What computational strategies predict tautomeric behavior in pyrazolo-triazole systems?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) to evaluate relative stability of nitroso vs. hydroxyimino tautomers. Solvent effects (e.g., PCM model for aqueous HCl) can simulate acidic conditions . Molecular dynamics simulations may reveal pH-dependent conformational changes .
Q. What challenges arise in optimizing regioselectivity during derivatization?
- Methodological Answer : Competing sites for functionalization (e.g., amino vs. carboxylic acid groups) require protecting group strategies. For example, esterify the carboxylic acid to prevent unwanted acylation during alkylation of the amino group . Use directing groups (e.g., nitro) to enhance regioselectivity in cyclization reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
